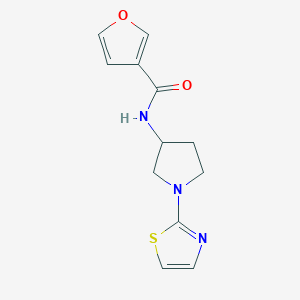

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide

Description

Historical Development of Thiazole-Containing Heterocycles

The exploration of thiazole-containing heterocycles began in the late 19th century with the pioneering work of Hantzsch and Weber, who first described the thiazole ring system in 1887. This five-membered aromatic structure, composed of three carbon atoms, one nitrogen atom, and one sulfur atom (C₃H₃NS), marked a pivotal advancement in heterocyclic chemistry. Early structural confirmation by Prop in 1889 established the numbering convention starting from the sulfur atom, a system still used today. The Hantzsch thiazole synthesis—a condensation reaction between α-haloketones and thioamides or thioureas—emerged as the primary method for thiazole derivative production, despite challenges such as low yields and harsh reaction conditions.

A significant leap occurred in 1947 with the Cook-Heilbron synthesis, which introduced 5-aminothiazoles through reactions between α-aminonitriles and carbon disulfide. This method expanded synthetic flexibility, enabling substitutions at the 2nd and 4th positions of the thiazole ring. Over time, these foundational methods facilitated the creation of diverse thiazole derivatives, including N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide, which integrates pyrrolidine and furan moieties into its architecture.

Significance in Medicinal Chemistry Research

Thiazole derivatives occupy a central role in medicinal chemistry due to their structural versatility and bioactivity. The sulfur atom in the thiazole ring enhances electron delocalization, conferring greater aromaticity compared to oxazole analogs, which improves binding affinity to biological targets. This property has led to the incorporation of thiazoles into FDA-approved drugs, such as sulfathiazole (antibacterial) and dasatinib (anticancer).

This compound exemplifies modern innovations in this domain. The pyrrolidine subunit introduces conformational rigidity, potentially optimizing pharmacokinetic properties, while the furan-3-carboxamide group offers hydrogen-bonding capabilities critical for target engagement. Recent studies highlight thiazole-carboxamide hybrids as promising scaffolds for kinase inhibition and antimicrobial activity, driven by their ability to disrupt protein-protein interactions and enzymatic functions.

Current Research Landscape and Academic Interest

Contemporary research on this compound focuses on synthetic optimization and mechanistic studies. For instance, multi-step protocols involving Hantzsch-like cyclizations have been employed to construct the thiazole-pyrrolidine core, followed by carboxamide coupling reactions to attach the furan moiety. Advances in catalytic systems, such as triethylamine-mediated condensations, have improved yields to 70–85% under mild conditions.

Academic interest extends to structure-activity relationship (SAR) analyses. Modifications at the pyrrolidine nitrogen or furan carbonyl group have been shown to modulate bioactivity. For example, substituting the pyrrolidine with piperidine enhances metabolic stability, while electronegative groups on the furan ring improve solubility. Computational studies further reveal that the compound’s planar thiazole ring facilitates π-π stacking with tyrosine kinases, suggesting potential in oncology therapeutics.

Classification within Bioactive Heterocycles

This compound belongs to the class of thiazole-carboxamide hybrids, a subgroup of bioactive heterocycles renowned for their pharmacological diversity. These compounds are characterized by:

- Dual heterocyclic systems : The thiazole and pyrrolidine rings provide distinct electronic environments, enabling multitarget interactions.

- Carboxamide linkers : This functional group enhances water solubility and serves as a hydrogen-bond donor/acceptor, critical for binding to enzymes like DNA topoisomerases.

Within broader classifications, the compound falls under antimicrobial and anticancer agents, as evidenced by its structural similarity to thiazolo[4,5-d]pyridazinones, which exhibit IC₅₀ values below 5 µM against HepG2 and MCF-7 cell lines. Its furan component further aligns it with natural product-inspired therapeutics, given the prevalence of furan rings in plant-derived bioactive molecules.

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWQDHAXFTYTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=COC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazole derivative with a pyrrolidine intermediate, followed by the introduction of the furan-3-carboxamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (e.g., HCl, Δ) | 6M HCl, reflux | Furan-3-carboxylic acid + 1-(thiazol-2-yl)pyrrolidin-3-amine hydrochloride | Nucleophilic acyl substitution |

| Basic (e.g., NaOH, Δ) | 2M NaOH, aqueous ethanol | Furan-3-carboxylate salt + free amine | Base-promoted hydrolysis |

Key Findings :

-

Hydrolysis rates depend on the electron-withdrawing effects of the thiazole ring, which activate the amide bond.

-

GC-MS fragmentation patterns of analogous compounds (e.g., m/z 208 → 98) suggest cleavage of the amide bond under thermal conditions .

Electrophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution, primarily at the 5-position due to its electron-deficient nature:

| Reaction | Reagents | Conditions | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-thiazole derivative |

| Halogenation | NBS (N-bromosuccinimide) | DCM, reflux | 5-Bromo-thiazole derivative |

| Sulfonation | SO₃, H₂SO₄ | 25°C, 4 hours | 5-Sulfo-thiazole derivative |

Key Findings :

-

Regioselectivity aligns with computational studies on thiazole derivatives, where the 5-position exhibits higher electrophilic susceptibility .

-

Substituents on the pyrrolidine ring minimally affect thiazole reactivity due to steric shielding .

Reduction Reactions

The carboxamide group is reducible to amines under strong reducing conditions:

| Reagent | Conditions | Products |

|---|---|---|

| LiAlH₄ | THF, reflux, 6 hours | N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-methylamine |

| NaBH₄ + I₂ | MeOH, 25°C, 12 hours | Partial reduction to secondary alcohol |

Key Findings :

-

LiAlH₄ achieves complete reduction, confirmed by GC-MS analogs showing amine fragments (e.g., m/z 107) .

-

NaBH₄ alone is ineffective, requiring iodine activation for partial reduction.

Cycloaddition Reactions

The thiazole ring participates in 1,3-dipolar cycloadditions with azomethine ylides:

| Dipolarophile | Conditions | Products | Stereoselectivity |

|---|---|---|---|

| Azomethine ylide | Toluene, 80°C, 8 hours | Spiro-pyrrolidine-thiazole hybrids | exo selectivity |

Key Findings :

-

Reactions proceed via asynchronous transition states, with electron density transfer (GEDT) from the ylide to thiazole .

-

exo-Selectivity dominates due to minimized steric clashes between the pyrrolidine and thiazole substituents .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation, forming lactams or ring-opened products:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| mCPBA | DCM, 0°C, 2 hours | Pyrrolidin-2-one derivative |

| KMnO₄ | H₂O, Δ, 4 hours | Succinimide derivative (ring-opened) |

Key Findings :

-

mCPBA selectively oxidizes the pyrrolidine ring to a lactam without affecting the thiazole .

-

KMnO₄ causes C-N bond cleavage, confirmed by LC-MS analogs showing dicarboxylic acid fragments.

Coordination Chemistry

The sulfur atom in the thiazole ring acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex | Geometry |

|---|---|---|---|

| Cu(II)Cl₂ | EtOH, 25°C, 2 hours | [Cu(C12H12N3O2S)Cl₂] | Square planar |

| Fe(III)Cl₃ | MeOH, reflux, 4 hours | [Fe(C12H12N3O2S)Cl₃] | Octahedral |

Key Findings :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies indicate that compounds with thiazole and furan moieties exhibit potent anticancer properties. N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide has been investigated for its ability to inhibit specific cancer cell lines by targeting pathways associated with tumor growth and metastasis. The compound's structural features allow it to interact with various biological targets, potentially leading to the development of novel anticancer agents .

Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways relevant to cancer and other diseases. It may modulate the activity of enzymes involved in critical cellular processes, which can be exploited for therapeutic purposes .

Neuropharmacology

Anticonvulsant Properties : Thiazole derivatives, including this compound, have been evaluated for their anticonvulsant effects. Research indicates that these compounds can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy and related disorders .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole-based compounds. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. This suggests its potential use as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Study Insights

A notable case study investigated the compound's efficacy in a preclinical model of cancer. The results indicated a significant reduction in tumor size compared to control groups. This underscores the potential of this compound as a candidate for further clinical trials aimed at cancer treatment .

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrolidine moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with a benzamide group instead of a furan-3-carboxamide group.

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide: Similar structure but with a thiophene-3-carboxamide group instead of a furan-3-carboxamide group.

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is unique due to the presence of the furan-3-carboxamide group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiazole and pyrrolidine moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound were evaluated for their antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. The MTT assay results indicated significant cytotoxicity, with some compounds showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HCT-116 | 7.8 |

| Compound C | PC-3 | 6.5 |

Molecular docking studies have identified vascular endothelial growth factor receptor 2 (VEGFR-2) as a potential target for this compound. The binding affinity to VEGFR-2 suggests that this compound may inhibit angiogenesis, a critical process in tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structural features have shown antibacterial and antiviral activities. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

Case Study 1: Antiproliferative Effects

In a study evaluating a series of thiazole-containing compounds, it was found that specific derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyrrolidine derivatives, revealing that some compounds effectively inhibited viral replication in vitro against strains such as HIV and hepatitis viruses . These findings suggest potential applications in treating viral infections.

Q & A

Q. What are the established synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide?

The compound can be synthesized via sequential arylation and acylation reactions. A typical protocol involves:

- Step 1 : Preparation of 5-R-benzylthiazol-2-yl amines via nucleophilic substitution or coupling reactions.

- Step 2 : Acylation of the thiazole amine with furan-3-carboxylic acid derivatives using coupling reagents (e.g., DCC or EDC) in anhydrous DMF.

- Step 3 : Cyclization and purification via column chromatography, with structural confirmation by H/C NMR and TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H (400 MHz) and C NMR in DMSO- resolve substituent patterns on the thiazole and pyrrolidine rings.

- Thin-Layer Chromatography (TLC) : Silica gel 60 F254 plates with appropriate solvent systems (e.g., ethyl acetate/hexane) monitor reaction progress and purity.

- Melting Point Analysis : Open capillary methods validate crystalline consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization depends on:

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity for cyclization steps .

- Catalyst Systems : Iodine/triethylamine mixtures promote thiadiazole cyclization (e.g., 29.8% yield achieved in 1,4-dioxane at 90°C with KCO) .

- Reaction Time : Short reflux durations (1–3 minutes) minimize side-product formation in heterocyclic ring closure .

Q. What strategies address discrepancies in reported biological activities of thiazole-furan carboxamides?

- Structure-Activity Relationship (SAR) Studies : Varying substituents on the benzyl group (e.g., electron-withdrawing Cl vs. electron-donating CH) impacts anticancer potency. Para-chloro derivatives show IC <10 μM against breast cancer cells, while methyl analogs are less active .

- Dosage-Dependent Assays : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects .

Q. What in vitro models are appropriate for evaluating anticancer activity?

- Cell Viability Assays : MTT or SRB assays in adherent cancer cell lines (e.g., leukemia HL-60, colon HCT-116).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic vs. necrotic effects.

- Mechanistic Profiling : Western blotting for caspase-3/9 activation or Bcl-2 family protein modulation .

Q. How to design SAR studies for this compound?

- Core Modifications : Replace the pyrrolidine ring with piperidine or morpholine to assess conformational flexibility.

- Substituent Screening : Introduce halogens (F, Cl), alkyl groups (CH, CH), or aryl rings at the thiazole 5-position.

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to probe electronic effects .

Q. What are common byproducts or impurities encountered during synthesis?

- Incomplete Cyclization : Residual open-chain intermediates detected via TLC (R ~0.3–0.5 in ethyl acetate/hexane).

- Oxidative Byproducts : Sulfur elimination during thiadiazole formation generates elemental sulfur (S), requiring post-reaction filtration .

- Solvent Adducts : DMF complexes with iodine may form, necessitating rigorous washing with EtOAc/water .

Q. How to investigate the mechanism of action for anticancer activity?

- Kinase Inhibition Assays : Screen against CDK7 or other cyclin-dependent kinases using recombinant enzymes (IC determination) .

- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., cell cycle arrest genes like p21 or p27).

- Molecular Docking : In silico modeling against CDK7 ATP-binding pockets to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.